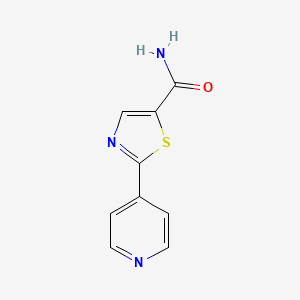![molecular formula C13H18N2O3 B13923561 Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate](/img/structure/B13923561.png)
Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE is a complex organic compound that features a hydroxyimino group, a methylaminoethyl group, and a phenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Hydroxyimino Group: This can be achieved by reacting a suitable precursor with hydroxylamine under acidic or basic conditions.
Introduction of the Methylaminoethyl Group: This step might involve the alkylation of an amine with an appropriate alkyl halide.
Formation of the Phenylacetate Moiety: This can be done through esterification reactions involving phenylacetic acid and ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oximes or nitroso derivatives.
Reduction: Reduction reactions might convert the hydroxyimino group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Oximes or nitroso compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible applications in drug development, particularly for its potential biological activities.
Industry: Use in the synthesis of more complex molecules or materials.
Mecanismo De Acción
The mechanism of action for compounds like ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE often involves interaction with specific molecular targets such as enzymes or receptors. The hydroxyimino group might participate in hydrogen bonding or act as a nucleophile, while the phenyl ring could engage in π-π interactions with aromatic amino acids in proteins.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(DIMETHYLAMINO)ETHYL)PHENYL)ACETATE: Similar structure but with a dimethylamino group.
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(ETHYLAMINO)ETHYL)PHENYL)ACETATE: Similar structure but with an ethylamino group.
Uniqueness
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
ethyl 2-hydroxyimino-2-[2-[2-(methylamino)ethyl]phenyl]acetate |
InChI |
InChI=1S/C13H18N2O3/c1-3-18-13(16)12(15-17)11-7-5-4-6-10(11)8-9-14-2/h4-7,14,17H,3,8-9H2,1-2H3 |
Clave InChI |
MCSRKCATVHBCCD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NO)C1=CC=CC=C1CCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)
![3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid](/img/structure/B13923490.png)

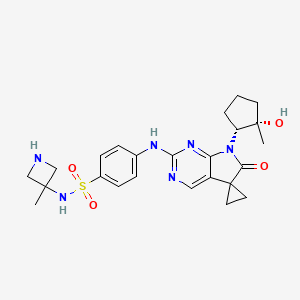
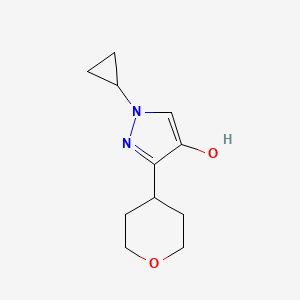
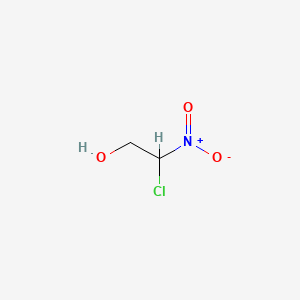
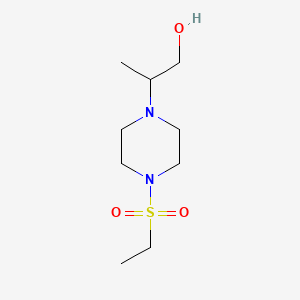
![6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13923517.png)
![2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol](/img/structure/B13923532.png)
![1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-](/img/structure/B13923542.png)
![2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13923545.png)
![6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13923552.png)
